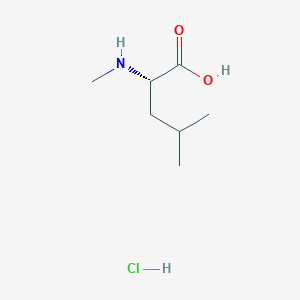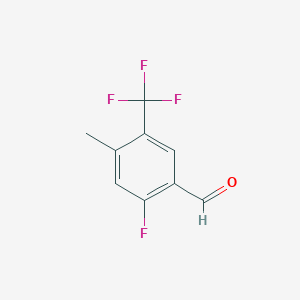
6-Chloro-N-(4-methoxybenzyl)-4-(trifluoromethyl)nicotinamide
Descripción general
Descripción
6-Chloro-N-(4-methoxybenzyl)-4-(trifluoromethyl)nicotinamide, also known as TFB-TAM, is a novel small molecule inhibitor that has been developed for use in scientific research. This compound has shown promising results in various studies and has the potential to be used in the development of new therapies for a range of diseases.
Aplicaciones Científicas De Investigación
Pharmaceutical Research
6-Chloro-N-(4-methoxybenzyl)-4-(trifluoromethyl)nicotinamide is often explored for its potential therapeutic properties. Researchers investigate its efficacy as a lead compound in the development of new drugs, particularly for its anti-inflammatory and analgesic properties. Its unique chemical structure allows it to interact with specific biological targets, making it a candidate for further drug development .
Cancer Research
This compound is also studied for its potential anti-cancer properties. Its ability to inhibit certain enzymes and pathways that are crucial for cancer cell proliferation makes it a subject of interest. Researchers focus on its effects on various cancer cell lines to determine its efficacy and mechanism of action in inhibiting tumor growth .
Neuroscience
In neuroscience, 6-Chloro-N-(4-methoxybenzyl)-4-(trifluoromethyl)nicotinamide is investigated for its potential neuroprotective effects. Studies explore its ability to protect neurons from oxidative stress and apoptosis, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s. Its role in modulating neurotransmitter systems is also a key area of research .
Biochemical Studies
The compound is used in biochemical studies to understand its interaction with various enzymes and proteins. Researchers use it to study enzyme kinetics and inhibition, which can provide insights into its potential as a therapeutic agent. Its trifluoromethyl group is particularly useful in these studies due to its electron-withdrawing properties .
Agricultural Chemistry
In agricultural chemistry, 6-Chloro-N-(4-methoxybenzyl)-4-(trifluoromethyl)nicotinamide is explored for its potential use as a pesticide or herbicide. Its ability to disrupt specific biological pathways in pests and weeds makes it a candidate for developing new agricultural chemicals. Researchers study its efficacy, environmental impact, and safety .
Material Science
This compound is also of interest in material science for its potential use in the development of new materials. Its unique chemical properties can be leveraged to create polymers and other materials with specific characteristics. Researchers investigate its stability, reactivity, and potential applications in various industrial processes .
Propiedades
IUPAC Name |
6-chloro-N-[(4-methoxyphenyl)methyl]-4-(trifluoromethyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF3N2O2/c1-23-10-4-2-9(3-5-10)7-21-14(22)11-8-20-13(16)6-12(11)15(17,18)19/h2-6,8H,7H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NERWAGAVVHMGGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CN=C(C=C2C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-N-(4-methoxybenzyl)-4-(trifluoromethyl)nicotinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Chloro-5-[4-({[3-(trifluoromethyl)phenyl]thio}methyl)phenyl]isothiazole-4-carbonitrile](/img/structure/B3042728.png)
![4,5-dichloro-1-[6-(4,5-dichloro-1H-imidazol-1-yl)hexyl]-1H-imidazole](/img/structure/B3042732.png)
![4-chloro-6-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-2-(trifluoromethyl)quinoline](/img/structure/B3042733.png)
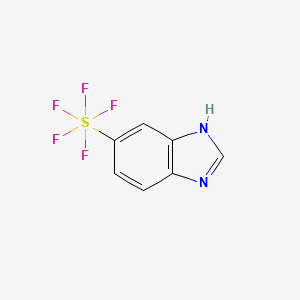
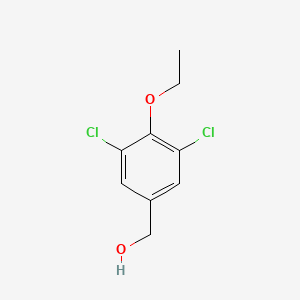
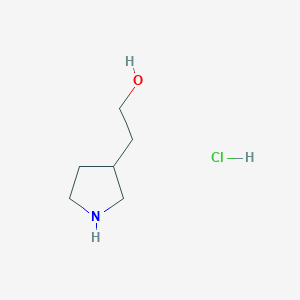
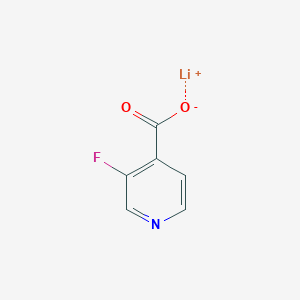

![[(1S)-1-amino-2-phenylethyl]phosphonic acid](/img/structure/B3042743.png)

